molecular formula C7H13NO3 B6234535 ethyl 1,3-oxazinane-3-carboxylate CAS No. 1798110-70-9

ethyl 1,3-oxazinane-3-carboxylate

Cat. No. B6234535
CAS RN: 1798110-70-9
M. Wt: 159.2
InChI Key:
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Description

Ethyl 1,3-oxazinane-3-carboxylate (EOC) is an organic compound of the oxazinane family. It is an important member of the heterocyclic compounds, which are compounds made of two or more elements with an atom of carbon and at least one atom of a different element. EOC is a colorless, odorless, and crystalline solid that is soluble in water, alcohol, and ether. It is widely used in organic synthesis and has a variety of applications, including in the fields of drug design, catalysis, and biochemistry.

Scientific Research Applications

Ethyl 1,3-oxazinane-3-carboxylate is used in a variety of scientific research applications, including as a building block for drug design. It has also been used as a catalyst in the synthesis of other compounds, such as in the synthesis of nucleoside analogues. Additionally, ethyl 1,3-oxazinane-3-carboxylate has been used in the synthesis of heterocyclic compounds, such as indoles and pyrroles. It has also been used in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides.

Mechanism of Action

The mechanism of action of ethyl 1,3-oxazinane-3-carboxylate is not yet fully understood. However, it is believed to act as a proton donor, which is a molecule that donates protons to another molecule. This allows the molecule to interact with other molecules and form new bonds. Additionally, ethyl 1,3-oxazinane-3-carboxylate is believed to act as a catalyst, which is a molecule that increases the rate of a reaction without itself being consumed in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1,3-oxazinane-3-carboxylate are not yet fully understood. However, it has been shown to have some effects on the body, such as reducing inflammation and promoting wound healing. Additionally, ethyl 1,3-oxazinane-3-carboxylate has been shown to have some anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1,3-oxazinane-3-carboxylate in lab experiments are that it is relatively inexpensive, non-toxic, and has a wide range of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using ethyl 1,3-oxazinane-3-carboxylate in lab experiments is that it is not yet fully understood, so its effects on the body are still unknown.

Future Directions

There are a number of potential future directions for research involving ethyl 1,3-oxazinane-3-carboxylate. These include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, research could be conducted into the potential uses of ethyl 1,3-oxazinane-3-carboxylate in catalysis and biochemistry. Other potential future directions include exploring the potential uses of ethyl 1,3-oxazinane-3-carboxylate in the synthesis of peptides and peptidomimetics, as well as its potential uses in the synthesis of other heterocyclic compounds.

Synthesis Methods

Ethyl 1,3-oxazinane-3-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl oxazole and ethyl bromoacetate in the presence of anhydrous potassium carbonate. Another method involves the reaction of ethyl oxazole and ethyl acetate in the presence of anhydrous sodium carbonate. The reaction of ethyl oxazole and ethyl bromoacetate in the presence of anhydrous magnesium chloride is also a viable method for the synthesis of ethyl 1,3-oxazinane-3-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 1,3-oxazinane-3-carboxylate can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Ethylene diamine", "Sodium ethoxide", "Ethyl chloroformate", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ethylene diamine in the presence of sodium ethoxide to form ethyl 2-amino-4-oxobutanoate.", "Step 2: Ethyl 2-amino-4-oxobutanoate is then reacted with ethyl chloroformate to form ethyl 2-(ethoxycarbonyl)-4-oxobutanoate.", "Step 3: The resulting compound is then reacted with sodium bicarbonate and water to form ethyl 2-(ethoxycarbonyl)-4-hydroxybutanoate.", "Step 4: The final step involves the cyclization of ethyl 2-(ethoxycarbonyl)-4-hydroxybutanoate with ethylene diamine to form ethyl 1,3-oxazinane-3-carboxylate." ] }

CAS RN

1798110-70-9

Product Name

ethyl 1,3-oxazinane-3-carboxylate

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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